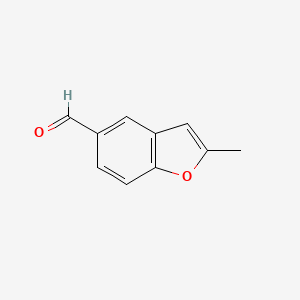

2-Methylbenzofuran-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-methyl-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-6H,1H3 |

InChI Key |

XHNZTDLRVWGECR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(O1)C=CC(=C2)C=O |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-Methylbenzofuran-5-carbaldehyde synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Methylbenzofuran-5-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

2-Methylbenzofuran-5-carbaldehyde is a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The benzofuran scaffold is a common motif in a multitude of biologically active natural products and synthetic pharmaceuticals, exhibiting anti-tumor, antibacterial, and anti-inflammatory properties.[1] The aldehyde functionality at the C5 position serves as a versatile chemical handle, enabling a wide range of subsequent transformations such as condensations, oxidations, and reductive aminations, making it an indispensable building block for drug discovery and development.[2] This guide provides a comprehensive technical overview of the primary synthetic pathways to 2-Methylbenzofuran-5-carbaldehyde, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of 2-Methylbenzofuran-5-carbaldehyde can be approached from two fundamentally different retrosynthetic perspectives. The choice of strategy is often dictated by the availability of starting materials, scalability requirements, and desired substitution patterns on the benzofuran core.

-

Strategy A: Late-Stage Formylation. This approach involves the initial synthesis or procurement of the 2-methylbenzofuran core, followed by the introduction of the aldehyde group at the C5 position via electrophilic aromatic substitution. This is often the most direct route if the parent heterocycle is readily available.

-

Strategy B: Convergent Ring Synthesis. In this strategy, the benzofuran ring is constructed from acyclic or simpler cyclic precursors that already contain the aldehyde functionality or a latent equivalent. This method offers greater flexibility for synthesizing more complex, substituted analogues.

Caption: Workflow of the Vilsmeier-Haack Formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure adapted from established methodologies for formylating heterocyclic systems. [3][4] Materials:

-

2-Methylbenzofuran (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium acetate solution

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of DMF in the chosen solvent to 0 °C.

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF solution over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes.

-

Substrate Addition: Add a solution of 2-Methylbenzofuran in the same solvent dropwise to the Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Add a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the iminium intermediate. Stir vigorously until the hydrolysis is complete (typically 1-2 hours).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methylbenzofuran-5-carbaldehyde.

Data Summary: Vilsmeier-Haack Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Solvent | Anhydrous DCE or DCM | Inert solvent required to prevent reaction with the Vilsmeier reagent. |

| Temperature | 0 °C (reagent formation), 60-80 °C (reaction) | Low temperature for controlled formation of the electrophile; heating to drive the electrophilic substitution. |

| Stoichiometry | Excess DMF, slight excess POCl₃ | DMF acts as both reagent and solvent; excess ensures complete formation of the Vilsmeier reagent. |

| Workup | Aqueous base (NaHCO₃, NaOAc) | Crucial for the hydrolysis of the intermediate iminium salt to the final aldehyde product. |

| Typical Yield | 70-90% | Generally high-yielding for activated substrates. |

Pathway II: Synthesis via Ring Formation from Phenolic Precursors

This strategy builds the benzofuran core from suitably functionalized phenols, offering a convergent and often more versatile approach for creating substituted analogs.

The Vanillin-Based Approach

A notable synthesis of a closely related analog, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, starts from the readily available and inexpensive natural product, vanillin. [5]This pathway installs the key functional groups onto an acyclic precursor before the final ring-closing event.

Causality of Key Steps:

-

O-Propargylation: The phenolic hydroxyl group of vanillin is alkylated with propargyl bromide. This introduces the three-carbon unit that will ultimately form the furan portion of the benzofuran ring.

-

Claisen Rearrangement & Cyclization: The key step involves a cesium fluoride-mediated Claisen rearrangement. This thermal rearrangement is followed by an intramolecular hydroalkoxylation (cyclization) to construct the 2-methylbenzofuran ring system. [5]The aldehyde group from the original vanillin starting material is preserved throughout the sequence.

Caption: Synthesis of a substituted 2-methylbenzofuran carbaldehyde from vanillin.

Experimental Protocol: Vanillin to Benzofuran Carbaldehyde

This protocol is based on the literature procedure for the synthesis of the 7-methoxy analog. [5] Step 1: Synthesis of 4-formyl-2-methoxyphenyl prop-2-yn-1-yl ether (Propargyl Ether)

-

To a solution of vanillin (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (1.5 eq).

-

Add propargyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the propargyl ether.

Step 2: Synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde

-

Dissolve the propargyl ether intermediate (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-diethylaniline).

-

Add cesium fluoride (CsF) (2.0 eq).

-

Heat the mixture under reflux (approx. 200-220 °C) for 3-5 hours under a nitrogen atmosphere.

-

Cool the reaction mixture, dilute with ethyl acetate, and wash with dilute HCl to remove the solvent.

-

Wash successively with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the final benzofuran carbaldehyde.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on a multi-faceted analysis of efficiency, cost, scalability, and strategic goals.

| Metric | Pathway I: Vilsmeier-Haack | Pathway II: Vanillin-Based |

| Number of Steps | 1 (from 2-methylbenzofuran) | 2 (from vanillin) |

| Starting Materials | 2-Methylbenzofuran, DMF, POCl₃ | Vanillin, Propargyl Bromide, CsF |

| Cost & Availability | 2-Methylbenzofuran can be costly. DMF/POCl₃ are inexpensive commodities. | Vanillin is a very cheap, bulk chemical. Propargyl bromide and CsF are moderately priced. |

| Scalability | Highly scalable, common industrial process. | High temperatures can be challenging for large-scale reactions. |

| Atom Economy | Moderate; formation of phosphate byproducts. | Good; primarily a rearrangement and cyclization. |

| Key Advantages | High yield, direct, highly reliable. | Starts from a very inexpensive precursor; aldehyde is pre-installed. |

| Key Disadvantages | Requires the 2-methylbenzofuran starting material. POCl₃ is corrosive. | High reaction temperatures. Leads to a substituted (7-methoxy) product. |

Conclusion and Future Outlook

For the direct and efficient synthesis of 2-Methylbenzofuran-5-carbaldehyde, the Vilsmeier-Haack formylation of 2-methylbenzofuran stands out as the most robust and high-yielding pathway, particularly if the starting heterocycle is readily accessible. Its operational simplicity and scalability make it the preferred method in many industrial and academic settings.

Conversely, pathways involving ring construction from acyclic precursors , such as the vanillin-based approach, offer significant strategic advantages. They provide access to a wider range of analogues by simply modifying the starting phenol. While the specific literature route leads to a methoxy-substituted derivative, the principles of Sonogashira coupling followed by cyclization of a suitably substituted 4-hydroxy-3-halobenzaldehyde with propyne present a powerful and modular alternative for accessing the target molecule directly. [6][7] Future research will likely focus on developing more sustainable and atom-economical methods, potentially involving C-H activation and formylation using milder reagents, further enhancing the accessibility of this critical class of chemical intermediates for the advancement of pharmaceutical and materials science research.

References

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

American Chemical Society. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Organic Process Research & Development.

-

Pharmaffiliates. (2026). The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. Pharmaffiliates.

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.

-

Royal Society of Chemistry. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances.

-

Sigma-Aldrich. 2-Methylbenzofuran 96%. Sigma-Aldrich.

-

National Center for Biotechnology Information. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC.

-

ResearchGate. Synthesis of 2-(prop-1-en-2-yl)benzofuran-5-carbaldehyde. ResearchGate.

-

Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal.

-

ResearchGate. (2014). Reactivity of Benzofuran Derivatives. ResearchGate.

-

Chem-Impex. 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. Chem-Impex.

-

Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry.

-

MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.

-

International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Global Research Online.

-

ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Innovare Academic Sciences.

-

ScienceDirect. (2008). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect.

-

De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter.

-

Wikipedia. Vilsmeier–Haack reaction. Wikipedia.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.

-

SynArchive. Vilsmeier-Haack Formylation. SynArchive.

-

Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

The Rising Therapeutic Potential of 2-Methylbenzofuran-5-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active natural and synthetic compounds.[1][2][3] This technical guide focuses on the burgeoning class of 2-Methylbenzofuran-5-carbaldehyde derivatives. We delve into their synthesis, explore the diverse spectrum of their biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and analyze the critical structure-activity relationships that govern their efficacy. This document serves as a comprehensive resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of these versatile molecules.

Introduction: The Benzofuran Core in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif present in numerous natural products and pharmaceutical agents.[4] Its derivatives are known to exhibit a wide array of pharmacological effects, including but not limited to, anticancer, antiviral, antifungal, and antioxidant activities.[5][6][7] The aldehyde functional group at the 5-position of the 2-methylbenzofuran core serves as a versatile synthetic handle, allowing for the creation of a diverse library of derivatives with potentially enhanced biological activities. This guide will explore the synthesis and biological evaluation of these derivatives, providing a foundation for future drug development endeavors.

Synthetic Pathways to 2-Methylbenzofuran-5-carbaldehyde Derivatives

The synthesis of 2-Methylbenzofuran-5-carbaldehyde derivatives often begins with readily available starting materials, such as vanillin. A common strategy involves the propargylation of a phenolic precursor followed by a Claisen rearrangement to construct the 2-methylbenzofuran ring system.[8] Other approaches include palladium-catalyzed coupling reactions to introduce aryl or alkyl substituents.[8]

A generalized synthetic workflow is depicted below:

Caption: General synthetic workflow for 2-Methylbenzofuran-5-carbaldehyde derivatives.

The derivatization of the carbaldehyde group allows for the introduction of various pharmacophores, such as Schiff bases, hydrazones, and oximes, leading to a wide range of compounds for biological screening.

Spectrum of Biological Activities

Derivatives of the 2-Methylbenzofuran-5-carbaldehyde scaffold have demonstrated a remarkable breadth of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as potent anticancer agents.[1][9][10] They have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and cervix, as well as leukemia.[1][9][10]

Mechanism of Action: A key mechanism underlying their anticancer effect is the inhibition of protein kinases crucial for cancer cell growth and survival.[1] Some derivatives have also been found to induce apoptosis in cancer cells.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3-methylbenzofuran derivative | A549 (Non-small cell lung cancer) | 1.48 | [1][10] |

| Benzofuran-2-carboxamide derivative | A549 (Lung cancer) | 0.57 | [10] |

| Benzofuran-2-carboxamide derivative | HeLa (Cervical cancer) | 0.73 | [10] |

| Benzofuran-2-carboxamide derivative | HCT-116 (Colon cancer) | 0.87 | [10] |

Antimicrobial and Antifungal Activity

The benzofuran nucleus is a component of several compounds with known antimicrobial and antifungal properties.[11][12][13] Derivatives of 2-Methylbenzofuran-5-carbaldehyde have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[11][14][15]

Structure-Activity Relationship Insights:

-

The presence of electron-withdrawing groups, such as halogens, on the benzofuran ring or on substituents has been shown to enhance antimicrobial activity.[2]

-

The formation of certain heterocyclic rings, like pyrimidinethioacetic acids, from the carbaldehyde group can lead to potent activity against both Gram-positive and Gram-negative bacteria.[16]

| Derivative Class | Pathogen | MIC (µg/mL) | Reference |

| Aza-benzofuran derivative | Staphylococcus aureus | 12.5 | [17][18] |

| Aza-benzofuran derivative | Salmonella typhimurium | 12.5 | [17][18] |

| Oxa-benzofuran derivative | Penicillium italicum | 12.5 | [17][18] |

| Oxa-benzofuran derivative | Colletotrichum musae | 12.5-25 | [17][18] |

Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties.[12][17] This activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action: The anti-inflammatory effects of these compounds are linked to their ability to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway. Molecular docking studies have shown that these derivatives can fit well within the active site of iNOS.[17]

Caption: Inhibition of the iNOS pathway by benzofuran derivatives.

Key Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the procedure for assessing the cytotoxicity of 2-Methylbenzofuran-5-carbaldehyde derivatives against cancer cell lines using the MTT assay.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.[1]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 50 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 1-4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial and fungal strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Perspectives and Conclusion

The 2-Methylbenzofuran-5-carbaldehyde scaffold represents a highly promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the synthetic accessibility of the core structure, make it an attractive target for medicinal chemists. Future research should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy: Evaluation of the most promising compounds in animal models of cancer, infectious diseases, and inflammation.

References

- The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide. Benchchem.

- Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.

- Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

- Mini Review on Important Biological Properties of Benzofuran Derivatives.

- Structures of known 2-substituted benzofuran derivatives and... ResearchGate.

- Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- Anticancer therapeutic potential of benzofuran scaffolds. PMC.

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.

- (PDF) Benzofurans: A new profile of biological activities. ResearchGate.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.

- Synthesis and antifungal activity of benzofuran-5-ols. PubMed.

- Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2- carboxamide derivatives. Bulgarian Chemical Communications.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.

- Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed.

- Mini review on important biological properties of benzofuran derivatives. MedCrave online.

Sources

- 1. benchchem.com [benchchem.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jopcr.com [jopcr.com]

- 13. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Selection of Starting Materials for 2-Methylbenzofuran-5-carbaldehyde Synthesis

Executive Summary

The synthesis of 2-Methylbenzofuran-5-carbaldehyde represents a critical junction in the development of anti-arrhythmic agents (such as Dronedarone analogues) and advanced material precursors. While the benzofuran core is ubiquitous, the specific placement of the formyl group at the C5 position combined with a C2-methyl substituent presents a regiochemical challenge that dictates the choice of starting materials.

This guide moves beyond generic "textbook" synthesis. It analyzes the regiochemical fidelity , atom economy , and scalability of competing routes, ultimately recommending a "Constructive Strategy" (building the ring around the functionality) over a "Functionalization Strategy" (adding functionality to the ring).

Part 1: Retrosynthetic Logic & Strategy

The selection of starting materials is governed by the high reactivity of the benzofuran C3 position.

The Regioselectivity Trap

A common error in benzofuran functionalization is attempting direct formylation (Vilsmeier-Haack) on the parent 2-methylbenzofuran .

-

The Problem: Electrophilic aromatic substitution on 2-methylbenzofuran heavily favors the C3 position (the furan ring) due to the electron-donating influence of the oxygen and the methyl group.

-

The Result: Direct formylation yields predominantly 2-methylbenzofuran-3-carbaldehyde, requiring tedious separation or blocking groups to access the C5 isomer.

The Solution: The Constructive Strategy

To guarantee C5 regiochemistry, the formyl group (or its precursor) must be present on the benzene ring before the furan ring is closed. Therefore, the optimal retrosynthetic cut leads us to 4-substituted phenols .

Figure 1: Retrosynthetic analysis comparing the flawed functionalization route against the recommended constructive route.

Part 2: The Primary Pathway (Rap-Stoermer / Williamson-Cyclization)

This protocol relies on the O-alkylation of 4-hydroxybenzaldehyde followed by intramolecular aldol condensation. It is the industry standard for scalability and cost-efficiency.

Starting Materials Specification

| Component | CAS Registry | Grade | Role |

| 4-Hydroxybenzaldehyde | 123-08-0 | >98% | Core Scaffold (Provides C5-CHO) |

| Chloroacetone | 78-95-5 | >95% (Stabilized) | Cyclization Partner (Provides C2-Me) |

| Potassium Carbonate | 584-08-7 | Anhydrous, Powder | Base for O-alkylation |

| Potassium Iodide | 7681-11-0 | Reagent Grade | Catalyst (Finkelstein in-situ) |

Mechanistic Insight

The reaction proceeds via a Williamson Ether Synthesis to form an acyclic ether intermediate. The subsequent cyclization is an intramolecular aldol-type condensation.

-

Activation: KI converts Chloroacetone to Iodoacetone in situ (faster electrophile).

-

O-Alkylation: The phenoxide anion attacks the methylene of the ketone, forming 4-(2-oxopropoxy)benzaldehyde.

-

Cyclodehydration: Under basic or acidic conditions, the methylene protons of the ether linkage condense with the ketone carbonyl, closing the furan ring.

Step-by-Step Protocol

Note: Chloroacetone is a potent lachrymator. All operations must occur in a fume hood.

Step 1: Ether Formation

-

Charge a reaction vessel with DMF (Dimethylformamide, 5-7 vol relative to aldehyde).

-

Add 4-Hydroxybenzaldehyde (1.0 equiv) and Potassium Carbonate (1.5 - 2.0 equiv).

-

Add Potassium Iodide (0.1 equiv) to catalyze the halide exchange.

-

Heat the suspension to 60°C for 30 minutes to ensure phenoxide formation.

-

Add Chloroacetone (1.1 - 1.2 equiv) dropwise over 30 minutes. Exothermic reaction.

-

Stir at 70-80°C for 4-6 hours. Monitor by TLC/HPLC for consumption of phenol.

Step 2: Cyclization (One-Pot Variant) While the ether can be isolated, a one-pot cyclization is preferred.

-

Raise temperature to reflux (or 120-130°C in DMF).

-

Maintain heat for 2-4 hours. The base (

) is often sufficient to drive the aldol condensation. -

Alternative (Acidic): If the basic cyclization is sluggish, isolate the intermediate ether and reflux in Polyphosphoric Acid (PPA) or Acetic Acid/HCl. This is often cleaner for the aldehyde functionality.

Step 3: Workup & Purification

-

Cool mixture to room temperature and pour into ice water (10x volume).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with 5% NaOH (to remove unreacted phenol) and Brine.

-

Dry over

and concentrate. -

Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane:EtOAc 9:1).

Part 3: The High-Precision Pathway (Lithium-Halogen Exchange)

For applications requiring ultra-high purity or when the aldehyde needs to be introduced as a final step to avoid side reactions during ring construction, the 5-Bromo-2-methylbenzofuran route is superior.

Starting Materials

-

5-Bromo-2-methylbenzofuran (Commercial or synthesized from 4-bromophenol + chloroacetone).

-

n-Butyllithium (n-BuLi) (2.5M in hexanes).

-

DMF (Anhydrous).

Protocol Logic

This method uses a Lithium-Halogen Exchange to generate a nucleophilic aryl lithium species at position 5, which then attacks DMF to install the formyl group.

Protocol:

-

Dissolve 5-Bromo-2-methylbenzofuran (1.0 equiv) in anhydrous THF under Argon/Nitrogen.

-

Cool to -78°C (Dry ice/Acetone bath). Critical Parameter: Temperature control prevents benzylic deprotonation at the C2-methyl group.

-

Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins at -78°C.

-

Add anhydrous DMF (1.5 equiv) dropwise.

-

Allow to warm to 0°C over 2 hours.

-

Quench with saturated

or dilute HCl.

Part 4: Comparative Data & Decision Matrix

| Feature | Route A: 4-HBA + Chloroacetone | Route B: 5-Bromo-Benzofuran + DMF |

| Regioselectivity | 100% (C5) - Structural Guarantee | 100% (C5) - Specific Activation |

| Atom Economy | High | Moderate (Loss of Br and Li salts) |

| Cost | Low (Commodity reagents) | High (n-BuLi, cryogenic conditions) |

| Scalability | Excellent (Multi-kg feasible) | Difficult (Cryogenic limits) |

| Safety Profile | Moderate (Chloroacetone is lachrymatory) | High Risk (Pyrophoric n-BuLi) |

| Primary Use Case | Industrial Manufacturing | Lab Scale / SAR Studies |

Part 5: Workflow Visualization

Figure 2: Process flow for the recommended Rap-Stoermer synthesis route.

References

-

Reaction Mechanism & Catalysis

- Handayani, S. et al. "Study of Acid Catalysis for Condensation of 4-Hydroxybenzaldehyde with Acetone." Semantic Scholar. (2014).

-

Benzofuran Synthesis Reviews

-

Kishor, M. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds."[3] Journal of Chemical and Pharmaceutical Research. (2017).

-

-

Vilsmeier-Haack Regioselectivity

- "Vilsmeier-Haack Reaction: Regioselectivity in Heterocycles." Chemistry Steps.

-

Patent Literature (Analogous Synthesis)

-

Lithium-Halogen Exchange Protocol

- "Synthesis routes of 1-Benzofuran-5-carbaldehyde." BenchChem Synthesis Database. (Protocol for 5-bromo-benzofuran conversion).

Sources

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Methylbenzofuran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzofuran-5-carbaldehyde stands as a pivotal intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical landscape. Its unique structure, combining the privileged benzofuran scaffold with a reactive aldehyde functional group, makes it a valuable building block for a diverse array of biologically active compounds. This guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis from classical methods to modern, efficient protocols, and its applications in medicinal chemistry. Detailed experimental methodologies, supported by mechanistic insights and comparative data, are presented to offer a comprehensive resource for professionals in drug discovery and organic synthesis.

Introduction: The Significance of the Benzofuran Core

The benzofuran moiety, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1][2] This structural motif is prevalent in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The aldehyde functional group at the 5-position of the 2-methylbenzofuran scaffold serves as a versatile chemical handle, readily participating in a variety of organic transformations such as condensations, oxidations, and reductions.[5] This reactivity is crucial for the construction of more complex drug candidates, including those targeting monoamine oxidase (MAO) for neurological disorders and various kinase inhibitors in oncology.[6]

Historical Perspective: A Postulated Genesis

While a singular, seminal publication detailing the first-ever synthesis of 2-Methylbenzofuran-5-carbaldehyde is not readily apparent in the historical literature, its discovery can be understood within the broader evolution of benzofuran chemistry. The benzofuran ring system itself was first synthesized by Perkin in 1870.[7] Following this, the development of synthetic methodologies for functionalizing this core structure became a focus of organic chemists.

Early approaches to a molecule like 2-Methylbenzofuran-5-carbaldehyde would have likely involved a two-stage process: first, the construction of the 2-methylbenzofuran core, followed by the introduction of the aldehyde group.

Stage 1: Formation of the 2-Methylbenzofuran Nucleus

Classical methods, such as the Perkin rearrangement or acid-catalyzed cyclization of appropriate precursors, would have been the go-to strategies. For instance, a plausible route could involve the reaction of a salicylaldehyde derivative with a chloroacetone, followed by cyclization.

Stage 2: Introduction of the Formyl Group

Once the 2-methylbenzofuran core was obtained, the introduction of the aldehyde at the 5-position would have likely been achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction, first reported in 1927, is a prime candidate for such a transformation.[8][9] This reaction utilizes a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to formylate electron-rich aromatic rings.[10] The benzofuran ring system is sufficiently activated to undergo this reaction, with the substitution pattern being directed by the existing methyl group and the ring's inherent electronic properties.

Alternatively, the Reimer-Tiemann reaction, discovered in 1876, could have been employed, although it is often associated with lower yields and selectivity.[4][11][12] This reaction uses chloroform in a basic solution to generate a dichlorocarbene intermediate, which then reacts with a phenol to introduce a formyl group, primarily at the ortho position.[13][14]

This classical approach, while foundational, often suffered from harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and moderate yields.

Modern Synthetic Strategies: Efficiency and Elegance

Contemporary organic synthesis has seen the development of far more efficient and versatile methods for constructing substituted benzofurans. These often involve transition-metal-catalyzed cross-coupling and cyclization reactions, offering higher yields, milder conditions, and greater functional group tolerance.[15][16]

A highly illustrative and efficient modern synthesis of a closely related analogue, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, starts from the readily available natural product, vanillin.[7] This strategy can be adapted for the synthesis of 2-Methylbenzofuran-5-carbaldehyde, likely starting from 4-hydroxybenzaldehyde. The key steps involve the formation of a propargyl ether followed by a thermally induced Claisen rearrangement and intramolecular cyclization.

Sources

- 1. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylbenzofuran-3-carbaldehyde | CAS 55581-61-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. pharmdguru.com [pharmdguru.com]

- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. research.rug.nl [research.rug.nl]

- 15. Benzofuran synthesis [organic-chemistry.org]

- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: A Privileged Architecture in Modern Drug Discovery

Executive Summary

This technical guide examines the benzofuran moiety, a "privileged structure" in medicinal chemistry due to its ability to bind multiple receptor subtypes with high affinity. We analyze its critical role in oncology (tubulin/kinase inhibition) and neurodegeneration (cholinesterase inhibition), providing actionable synthetic protocols and validation methodologies for drug development professionals.

The Pharmacophore: Structural Logic & Versatility

The benzofuran ring system (1-benzofuran) consists of a benzene ring fused to a furan ring.[1][2][3] Its utility in drug design stems from three physicochemical pillars:

-

Lipophilicity & Permeability: The aromatic planar structure facilitates intercalation into DNA and passage through the Blood-Brain Barrier (BBB), a critical requirement for neurodegenerative therapeutics.

-

Electronic Distribution: The oxygen atom acts as a hydrogen bond acceptor, while the aromatic rings participate in

- -

Rigidity: The fused system reduces the entropic cost of binding, acting as a rigid spacer that orients functional groups (pharmacophores) into specific pockets of a target protein.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzofuran is highly sensitive to substitution patterns.[3]

-

C2 Position: The most critical site for modification. Aryl or heteroaryl substitutions here often dictate potency (e.g., 2-phenylbenzofurans in oncology).

-

C3 Position: Ideal for flexible linkers (alkyl chains, amides) to connect secondary pharmacophores, creating "hybrid" drugs.

-

C5/C6/C7 Positions: Halogenation (F, Br) or methoxylation here modulates metabolic stability and selectivity (e.g., 7-bromo derivatives show enhanced BChE selectivity).

Figure 1: Strategic substitution points on the benzofuran scaffold for targeted drug design.

Therapeutic Application: Oncology

Mechanism: Tubulin Polymerization Inhibition & Kinase Modulation

Benzofuran derivatives, particularly 2-phenylbenzofurans, function as potent antimitotic agents. They bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and arresting the cell cycle at the G2/M phase. Additionally, recent hybrids (e.g., benzofuran-chalcones) have shown dual inhibition of EGFR (Epidermal Growth Factor Receptor).

Comparative Potency Data (IC50 in M)

Table 1: Cytotoxicity of Benzofuran Derivatives against Human Cancer Cell Lines

| Compound Class | Substitution | MCF-7 (Breast) | A549 (Lung) | Mechanism |

| Standard | Colchicine | 0.012 | 0.015 | Tubulin Binder |

| Benzofuran A | 2-(3,4,5-trimethoxyphenyl) | 0.025 | 0.040 | Tubulin Inhibition |

| Benzofuran B | 2-benzoyl-3-methyl | 7.53 | 9.17 | ER |

| Hybrid C | Benzofuran-Chalcone | 0.85 | 1.20 | Dual Tubulin/EGFR |

Data synthesized from recent SAR studies [1, 3].

Therapeutic Application: Neurodegeneration

Mechanism: Dual Acetylcholinesterase (AChE) Inhibition

In Alzheimer’s Disease (AD), the goal is to inhibit AChE to increase acetylcholine levels.[4] However, standard drugs (Donepezil) often only bind the Catalytic Active Site (CAS). Benzofuran derivatives can be designed to span the enzyme gorge, binding both the CAS and the Peripheral Anionic Site (PAS) .

-

Why PAS binding matters: Binding the PAS prevents the aggregation of Amyloid-beta (A

) plaques, which is catalyzed by the enzyme's surface. -

Key Insight: A 7-bromo substitution on the benzofuran ring significantly enhances selectivity for Butyrylcholinesterase (BChE), a secondary target that becomes dominant in late-stage AD [4].

Figure 2: Dual-binding mechanism of benzofuran derivatives within the Acetylcholinesterase enzyme gorge.

Synthetic Protocol: The Rap-Stoermer Reaction

To access the benzofuran scaffold efficiently, the Rap-Stoermer condensation is the industry standard for generating 2-aroylbenzofurans. It is preferred over multi-step routes due to its atom economy and operational simplicity.

Protocol: Synthesis of 2-Benzoylbenzofuran

Objective: Condensation of salicylaldehyde with

Reagents:

-

Salicylaldehyde (10 mmol)

- -Bromoacetophenone (10 mmol)

-

Potassium Carbonate (

, 20 mmol) - Base -

Acetonitrile (

, 50 mL) - Solvent -

Tetrabutylammonium iodide (TBAI, 1 mmol) - Phase Transfer Catalyst (Optional for speed)

Step-by-Step Workflow:

-

Preparation: In a dry 100 mL round-bottom flask, dissolve Salicylaldehyde (1.22 g) in Acetonitrile.

-

Activation: Add anhydrous

(2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add

-Bromoacetophenone (1.99 g) and TBAI (0.37 g). -

Reaction: Reflux the mixture at 80°C for 4–6 hours.

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.[5]

-

-

Workup:

-

Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure benzofuran.

Yield Expectation: 85–92% [2].

Validation Methodology: Self-Validating Bioassay

To confirm the neuroprotective potential described in Section 3, researchers must validate AChE inhibition using a modified Ellman’s Assay . This protocol is self-validating because it uses a colorimetric readout that correlates directly with enzyme activity.

Protocol: Modified Ellman’s Assay (96-well format)

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (0.75 mM).

-

Reagent: DTNB (0.3 mM).

-

Enzyme: Human recombinant AChE (0.1 U/mL).

Workflow:

-

Blanking: Add 150

L Buffer to control wells. -

Inhibitor Incubation: Add 20

L of Test Compound (Benzofuran derivative in DMSO) + 20-

Control: Use Donepezil (1

M) as a positive control.

-

-

Substrate Addition: Add 10

L DTNB + 10 -

Measurement: Monitor Absorbance (412 nm) every 30 seconds for 5 minutes using a microplate reader.

-

Calculation:

Self-Validation Check: The slope of the Absorbance vs. Time graph must be linear (

References

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][7][8] Link

-

Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans. ResearchGate, 2022. Link

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.[9] Link

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. MDPI Pharmaceuticals, 2024. Link

-

Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 2023. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sid.ir [sid.ir]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Methylbenzofuran-5-carbaldehyde: Molecular Characteristics, Synthesis, and Applications in Drug Discovery

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Aldehyde

Affiliation: Advanced Organic Synthesis & Medicinal Chemistry Division

Foreword: Navigating the Landscape of Benzofuran Chemistry

In the realm of modern medicinal chemistry, the benzofuran scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel therapeutics. This guide focuses on a specific, yet intriguing, derivative: 2-Methylbenzofuran-5-carbaldehyde. It is crucial to note at the outset that while the fully aromatic form is of significant interest, the readily available and extensively documented analogue is its dihydro- counterpart, 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. This guide will provide a comprehensive overview of the target molecule, drawing necessary parallels and distinctions with its more accessible dihydro- form to offer a complete scientific picture for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any successful research endeavor. While specific experimental data for 2-Methylbenzofuran-5-carbaldehyde is not widely available in commercial databases, we can deduce its core characteristics based on its chemical structure and by referencing its isomers and the dihydro- derivative.

Based on its chemical structure, the molecular formula of 2-Methylbenzofuran-5-carbaldehyde is C₁₀H₈O₂ , leading to a calculated molecular weight of 160.17 g/mol . This is consistent with the data for its isomer, 2-Methylbenzofuran-3-carbaldehyde.[2]

For comparative and practical purposes, the well-documented properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde are presented in the table below. The addition of two hydrogen atoms in the dihydro- form results in a molecular formula of C₁₀H₁₀O₂ and a molecular weight of approximately 162.19 g/mol .[3]

| Property | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | Reference |

| CAS Number | 54365-75-2 | [3] |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 262-274 °C | [4] |

| Density | 1.14 g/cm³ | [4] |

| Storage Conditions | 0-8 °C | [3] |

Structural Diagrams:

Caption: Chemical structures of the target molecule and its dihydro- derivative.

Synthesis Strategies and Methodologies

The synthesis of benzofuran aldehydes is a well-explored area of organic chemistry, with several established routes that can be adapted for the preparation of 2-Methylbenzofuran-5-carbaldehyde. A common and effective strategy involves the intramolecular cyclization of appropriately substituted phenols.

One plausible synthetic pathway starts from vanillin. The reaction with propargyl bromide in the presence of a base like potassium carbonate can yield a propargyl ether. This intermediate can then undergo a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran ring, followed by formylation at the 5-position.[5]

A Representative Synthetic Workflow:

The following diagram illustrates a general and widely applicable method for the synthesis of benzofuran derivatives, which can be conceptually applied to the target molecule.

Caption: A generalized synthetic workflow for 2-Methylbenzofuran-5-carbaldehyde.

Experimental Protocol: A Conceptual Approach

Step 1: Synthesis of the Propargyl Ether

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in dimethylformamide (DMF), add potassium carbonate.

-

Slowly add propargyl bromide at room temperature and stir the mixture overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Claisen Rearrangement and Cyclization

-

Heat the crude propargyl ether in a high-boiling solvent such as N,N-diethylaniline.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and purify the product by column chromatography to yield the 2-methylbenzofuran core.

Step 3: Formylation

-

Subject the 2-methylbenzofuran intermediate to a formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine and acid), to introduce the aldehyde group at the 5-position.

-

Purify the final product, 2-Methylbenzofuran-5-carbaldehyde, by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The benzofuran nucleus is a key pharmacophore in a wide range of biologically active molecules, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[3] The aldehyde functionality at the 5-position of 2-Methylbenzofuran-5-carbaldehyde serves as a versatile synthetic handle for the elaboration into more complex molecular architectures.

This compound is a valuable intermediate for the synthesis of:

-

Novel Heterocyclic Systems: The aldehyde can be readily converted into oximes, hydrazones, and other derivatives, which can then undergo cyclization to form various fused heterocyclic systems.

-

Potential Kinase Inhibitors: The benzofuran scaffold is present in several kinase inhibitors, and derivatives of 2-Methylbenzofuran-5-carbaldehyde could be explored for their potential to inhibit specific kinases involved in cancer and inflammatory diseases.

-

Antimicrobial Agents: Benzofuran derivatives have shown promising activity against a range of bacterial and fungal pathogens. The introduction of various substituents via the aldehyde group could lead to the discovery of new antimicrobial agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methylbenzofuran-5-carbaldehyde and its derivatives. While a specific material safety data sheet (MSDS) for the target molecule is not available, general guidelines for handling aromatic aldehydes and benzofuran compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The dihydro- derivative is typically stored at 0-8 °C.[3]

Conclusion and Future Directions

2-Methylbenzofuran-5-carbaldehyde represents a promising, albeit currently less accessible, building block for the synthesis of novel compounds with potential therapeutic applications. While its dihydro- counterpart is more readily available, the synthetic routes to the fully aromatic system are well within the grasp of modern organic chemistry. The versatility of the aldehyde functional group, coupled with the inherent biological relevance of the benzofuran scaffold, makes this compound a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on developing efficient and scalable syntheses of 2-Methylbenzofuran-5-carbaldehyde to unlock its full potential as a key intermediate in the quest for new and improved therapeutics.

References

-

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Properties. U.S. Environmental Protection Agency. [Link]

-

A Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic & Pharmaceutical Chemistry. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

Sources

The Ubiquitous 2-Methylbenzofuran: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Analysis

Foreword: The Silent Architects of Biological Activity

In the vast and intricate world of natural products, the benzofuran scaffold stands out as a privileged heterocyclic system. Its derivatives are widely distributed throughout the plant and microbial kingdoms, acting as silent architects of a remarkable array of biological activities.[1] Among these, the 2-methylbenzofuran core and its related structures represent a particularly fascinating subclass. These compounds are not mere metabolic curiosities; they are potent agents forged by evolution, exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties that have captured the attention of researchers in drug discovery and medicinal chemistry.[2][3][4]

This technical guide offers an in-depth exploration of the natural world of 2-methylbenzofuran derivatives. It is designed for researchers, scientists, and drug development professionals who seek to understand not just where these molecules are found, but how they are made by nature and how they can be studied in the laboratory. We will journey from their distribution across various plant and fungal species to the elegant biosynthetic pathways that construct their core structure, and finally, to the practical methodologies required for their isolation and characterization. This document moves beyond a simple recitation of facts, providing a causal narrative that explains the "why" behind the "how," reflecting a field-proven perspective on this vital class of natural compounds.

Part 1: Distribution of 2-Methylbenzofuran Derivatives in Nature

The 2-methylbenzofuran moiety is a recurring structural motif in a diverse range of natural products. These compounds are predominantly found in higher plants and are also produced by various fungal species, including those from marine environments.[1][5]

Higher Plants: A Rich Reservoir

Benzofuran derivatives are widely distributed in numerous plant families, with a particularly high concentration in the Asteraceae (sunflower family), Fabaceae (legume family), and Moraceae (mulberry family).[2][6] Plant-derived benzofurans, often classified as neolignans, play crucial roles in defense mechanisms and allelopathic interactions.

Notable examples include the eupomatenoids, a class of neolignans isolated from species of the Eupomatiaceae family, which feature a substituted 2-aryl-3-methylbenzofuran skeleton.[1] Another significant example is Ailanthoidol, a neolignan with a 2-arylbenzofuran structure, originally isolated from Zanthoxylum ailanthoides.[7][8]

| Compound Class/Example | Typical Natural Source | Family | Notes |

| Eupomatenoids | Eupomatia laurina, Eupomatia bennettii | Eupomatiaceae | A well-studied class of 2,3-disubstituted benzofuran neolignans.[1] |

| Ailanthoidol | Zanthoxylum ailanthoides | Rutaceae | A neolignan exhibiting various pharmacological activities.[6][7] |

| Cicerfuran | Chickpea (Cicer arietinum) | Fabaceae | Known for its antifungal properties.[1][2] |

| Moracins | Morus alba (White Mulberry) | Moraceae | A group of benzofurans with anti-inflammatory and antioxidant activities.[2] |

| Isoeuparin & (-)-4-hydroxytremetone | Tagetes patula (French Marigold) | Asteraceae | Biosynthesis has been studied in detail in root cultures.[5] |

Fungal and Marine Sources

The fungal kingdom is another prolific source of benzofuran derivatives. Endophytic and marine-derived fungi, particularly from the genera Aspergillus and Penicillium, have been shown to produce a variety of these compounds, some exhibiting unique structural features and potent bioactivities.[1][9] For instance, a chemical investigation of the marine-derived fungus Penicillium crustosum led to the isolation of several new and known benzofuran derivatives. These findings underscore that marine and endophytic fungi are valuable sources of novel and biologically active secondary metabolites.

Part 2: The Biosynthetic Blueprint

The construction of the benzofuran ring in nature is a testament to the efficiency of enzymatic synthesis. In plants, the core pathways responsible are the Phenylpropanoid Pathway and, for certain substituents, the 1-Deoxy-D-xylulose 5-phosphate (DXP) Pathway .

The Phenylpropanoid Pathway: The Aromatic Core

The journey to the benzofuran scaffold begins with the aromatic amino acid L-phenylalanine.[10][11] The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the initial and committing step, converting phenylalanine to cinnamic acid.[12] A series of subsequent enzymatic hydroxylations and methylations transforms cinnamic acid into a variety of hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.[13]

These C6-C3 units are the fundamental building blocks. For many benzofuran neolignans, the pathway proceeds through intermediates like coniferyl alcohol or isoeugenol.[14][15] The key step is the oxidative coupling of two such phenylpropanoid units to form the benzofuran ring. For example, studies on Ocotea catharinensis embryos support that tetrahydrobenzofuran neolignans are derived from the regio- and stereospecific oxidative coupling between units of E-isoeugenol and 5'-methoxy-eugenol.[14]

The DXP Pathway: The Isoprenoid Contribution

While the phenylpropanoid pathway provides the aromatic ring and part of the furan ring, the C2-methyl group and other side-chain modifications often originate from the DXP pathway (also known as the non-mevalonate pathway). Isotope labeling studies in Tagetes patula root cultures have definitively shown that the isopropylidene side chain and two carbons of the furan moiety in compounds like isoeuparin are derived from an isoprenoid unit built via the DXP pathway.[5] The data indicate that these benzofurans are assembled from 4-hydroxyacetophenone (from the phenylpropanoid pathway) and dimethylallyl diphosphate (DMAPP, from the DXP pathway).[5]

Part 3: Biological Activities and Therapeutic Potential

The interest in naturally occurring 2-methylbenzofuran derivatives is largely driven by their diverse and potent pharmacological activities. These compounds interact with a variety of biological targets, making them promising lead structures for drug development.

-

Anticancer Activity: Many benzofuran derivatives exhibit significant cytotoxic activity against various cancer cell lines.[4] For instance, BNC105, a synthetic derivative inspired by natural structures, is a potent antiproliferative agent.[2] The mechanisms often involve the disruption of tubulin polymerization or the inhibition of key signaling pathways.

-

Antifungal and Antibacterial Activity: The benzofuran scaffold is present in numerous natural and synthetic antifungal agents.[12][16][17][18] Compounds like Cicerfuran show notable antifungal activity.[2] Their antibacterial effects are also well-documented, with activity against both Gram-positive and Gram-negative bacteria.[8][19] The introduction of specific substituents, such as halogens, can significantly enhance antimicrobial potency.[3]

-

Anti-inflammatory and Antioxidant Activity: Benzofurans isolated from sources like Morus alba (Moracins) have demonstrated potent anti-inflammatory and antioxidant effects.[2] This activity is often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

-

Other Activities: The biological profile of benzofurans extends to antiviral, immunosuppressive, analgesic, and antihyperglycemic activities, highlighting the therapeutic versatility of this chemical scaffold.[20][21]

Part 4: Methodologies for Isolation and Characterization

The successful study of natural 2-methylbenzofuran derivatives hinges on robust and reliable methods for their extraction, isolation, and structural elucidation. The inherent complexity of natural extracts necessitates a multi-step approach that validates itself at each stage.

Extraction and Isolation Protocols

The choice of extraction and purification strategy is dictated by the polarity of the target compounds and the complexity of the source matrix. The following protocol provides a robust, generalized workflow.

Protocol 1: General Extraction and Chromatographic Isolation

-

Material Preparation: Air-dry the plant material (e.g., leaves, bark) or fungal biomass at room temperature and grind it into a fine powder to maximize surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered material (e.g., 1 kg) with 70-80% ethanol (5 L) at room temperature for 48-72 hours with occasional stirring.[22]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Causality: Ethanol is a solvent of medium polarity, effective for extracting a wide range of secondary metabolites, including benzofurans.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether (or n-hexane), ethyl acetate, and n-butanol.[23]

-

Monitor the fractions by Thin Layer Chromatography (TLC) to determine which fraction is enriched with the target compounds. Benzofuran derivatives are typically found in the petroleum ether and ethyl acetate fractions.

-

Causality: This step separates compounds based on their polarity, simplifying the complex crude extract into fractions that are more amenable to chromatographic purification.

-

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel 60 (230-400 mesh) using a slurry method with the initial mobile phase (e.g., 100% n-hexane).

-

Adsorb the dried, enriched fraction (e.g., 50 g from the ethyl acetate partition) onto a small amount of silica gel and load it onto the column.[23]

-

Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 v/v).[23]

-

Collect fractions (e.g., 250 mL each) and monitor them by TLC. Combine fractions with similar TLC profiles.

-

Causality: Silica gel is a polar stationary phase that separates compounds based on their differential adsorption. The gradient elution ensures that compounds spanning a range of polarities can be effectively resolved.

-

-

Final Purification (if necessary):

-

Subject the semi-pure fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or High-Performance Counter-Current Chromatography (HPCCC).[23][24]

-

This step is crucial for separating closely related isomers or removing trace impurities to yield a compound of >95% purity suitable for structural elucidation and bioassays.

-

Yields of Natural Benzofurans

The yield of benzofuran derivatives from natural sources can vary significantly depending on the species, growing conditions, and extraction method. However, preparative-scale isolations can provide substantial quantities for further study.

| Source Material | Extract Fraction | Compound Isolated | Yield | Reference |

| Zanthoxylum ailanthoides (50g) | Petroleum Ether | Luvangetin | 850 mg | [23] |

| Zanthoxylum ailanthoides (50g) | Petroleum Ether | Hinokinin | 140 mg | [23] |

| Zanthoxylum ailanthoides (50g) | Petroleum Ether | Asarinin | 74 mg | [23] |

| Zanthoxylum ailanthoides (50g) | Petroleum Ether | Xanthyletin | 56 mg | [23] |

| Zanthoxylum armatum | Ethyl Acetate-Petroleum Ether | Hydroxyl-α-sanshool | 12.42% (of extract) | [22] |

Structural Characterization

Once a pure compound is isolated, its structure must be unequivocally determined. This is achieved through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns can provide initial clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a 2-methylbenzofuran, a characteristic singlet for the methyl group (CH₃) would be expected around δ 2.3-2.5 ppm. Aromatic protons on the benzene ring and the proton on the furan ring (H-3) would appear in distinct regions.[25][26]

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). For example, the C2 carbon bearing the methyl group would have a characteristic resonance.[25][26]

-

2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the final structure. COSY reveals proton-proton couplings (¹H-¹H), HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond), and HMBC shows longer-range correlations between protons and carbons (¹H-¹³C two- and three-bond), allowing the entire molecular framework to be pieced together.[27]

-

By integrating data from these techniques, the precise substitution pattern and stereochemistry of the isolated 2-methylbenzofuran derivative can be determined with high confidence.

Conclusion

The natural occurrence of 2-methylbenzofuran derivatives represents a rich and underexplored frontier in chemical biology and drug discovery. Their widespread distribution in plants and fungi, coupled with their elegant biosynthesis from primary metabolic pathways, underscores their deep-rooted evolutionary importance. The potent and varied biological activities exhibited by these compounds validate their status as privileged scaffolds in medicinal chemistry. For the modern researcher, a thorough understanding of their natural sources, biosynthetic origins, and the rigorous analytical methods required for their study is not just advantageous—it is essential. The integrated methodologies presented in this guide provide a robust framework for navigating the path from natural source to pure, characterized compound, paving the way for the next generation of discoveries in this exciting field.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

-

Gäbler, A., Boland, W., Preiss, U., & Simon, H. (1991). Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate. PubMed. Available at: [Link]

-

Carroll, A. R., & Scheuer, P. J. (1991). Constituents of Eupomatia Species. XIII. The Structures of New Lignans From the Tubers and Aerial Parts of Eupomatia bennettii. ResearchGate. Available at: [Link]

-

Alvarenga, N. L., & Zanardi, L. M. (2022). Biosynthesis of tetrahydrobenzofuran neolignans in somatic embryos of Ocotea catharinensis. Eclética Química. Available at: [Link]

-

Padashpour, M., & Yousefi, R. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

-

Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]

-

Mizuno, C. S., et al. (2020). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. Available at: [Link]

-

El-Sayed, M. A., et al. (2023). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Phenylpropanoid. Wikipedia. Available at: [Link]

-

Zhang, Y., et al. (2010). Isolation and simultaneous determination of two benzofurans in Radix Eupatorii Chinensis. Taylor & Francis Online. Available at: [Link]

-

Juhász, L., et al. (2000). Simple synthesis of benzofuranoid neolignans from Myristica fragrans. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Kao, T.-H., et al. (2011). Isolation of substances with antiproliferative and apoptosis-inducing activities against leukemia cells from the leaves of Zanthoxylum ailanthoides Sieb. & Zucc. PubMed. Available at: [Link]

-

Liu, X.-M., et al. (2013). Isolation of anti-tumor compounds from the stem bark of Zanthoxylum ailanthoides Sieb. & Zucc. by silica gel column and counter-current chromatography. PubMed. Available at: [Link]

-

Valdivia-García, J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

-

Wang, H., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at: [Link]

-

ResearchGate. (n.d.). The phenylpropanoid biosynthesis pathway. ResearchGate. Available at: [Link]

-

da Silva, A. B., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. Available at: [Link]

-

Ninkuu, V., et al. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers. Available at: [Link]

-

Hejchman, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. Available at: [Link]

-

Semantic Scholar. (n.d.). Zanthoxylum ailanthoides. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Benzofurans extracted from plants showing therapeutic properties. ResearchGate. Available at: [Link]

-

KEGG. (n.d.). Phenylpropanoid biosynthesis. KEGG. Available at: [Link]

-

ResearchGate. (n.d.). Antibacterial Benzofuran Neolignans and Benzophenanthridine Alkaloids from the Roots of Zanthoxylum capense. ResearchGate. Available at: [Link]

-

Sureshbabu, V., et al. (2023). Identification, characterization, and antibacterial studies of furobenzopyrans from Ammi visnaga. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Zhang, W., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. PMC. Available at: [Link]

-

Chen, J.-J., et al. (2009). Amides and benzenoids from Zanthoxylum ailanthoides with inhibitory activity on superoxide generation and elastase release by neutrophils. PubMed. Available at: [Link]

-

Ohmori, K., et al. (2003). Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. PubMed. Available at: [Link]

-

Lee, Y. R., et al. (2009). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Arkivoc. Available at: [Link]

-

Protti, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. Available at: [Link]

-

Liu, Q., et al. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. MDPI. Available at: [Link]

-

International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

-

Miao, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

-

A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. Available at: [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available at: [Link]

Sources

- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]